3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Overview
Description
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Quinoline derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, and excreted in the urine .
Result of Action
Quinoline derivatives have been shown to have a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents . One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as PEG-supported sulfonic acid can be used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Kynurenic acid ethyl ester: A related compound with neuroprotective effects.
Uniqueness
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in drug development .
Properties
IUPAC Name |
ethyl 2,6-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)12-9(3)15-11-6-5-8(2)7-10(11)13(12)16/h5-7H,4H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSYURVCMYFJJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388113 | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88960-38-7 | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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